3-Methyl-3-octanol
Overview
Description
3-Methyl-3-octanol, systematically named 3-methyloctan-3-ol, is an organic compound with the chemical formula CH₃(CH₂)₄C(CH₃)(CH₂CH₃)OH . This tertiary alcohol is a clear, colorless liquid under standard conditions and is tasteless . It is used in the food industry as a flavoring agent, contributing to the flavor of roast beef . Additionally, it is known to be biochemically produced by the Antrodia camphorata fungus .
Mechanism of Action
Target of Action
3-Methyl-3-octanol is an organic compound that is used in the food industry as a flavoring agent It is known to contribute to the flavor of roast beef , suggesting that it may interact with taste receptors.
Mode of Action
Each isomer of this compound yields a different flavor , indicating that its interaction with its targets can result in varied sensory experiences.
Biochemical Pathways
It is known to be biochemically produced by the antrodia camphorata fungus
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3-octanol can be synthesized through the Grignard reaction, where 3-methyl-3-octanone reacts with a Grignard reagent such as ethylmagnesium bromide in the presence of a suitable solvent like diethyl ether . The reaction typically requires anhydrous conditions and is followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-methyl-3-octanone. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions .
Types of Reactions:
Reduction: It can be reduced to 3-methyl-3-octane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, pyridinium chlorochromate, and potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of pyridine.
Major Products Formed:
Oxidation: 3-Methyl-3-octanone.
Reduction: 3-Methyl-3-octane.
Substitution: 3-Methyl-3-octyl chloride or bromide.
Scientific Research Applications
3-Methyl-3-octanol has various applications in scientific research:
Comparison with Similar Compounds
2-Ethyl-2-heptanol: Another tertiary alcohol with similar structural features.
3-Methyl-3-heptanol: A homologous compound with one less carbon atom.
3-Methyl-3-decanol: A homologous compound with one more carbon atom.
Uniqueness: 3-Methyl-3-octanol is unique due to its specific flavor profile and its production by the Antrodia camphorata fungus . Its tertiary alcohol structure also makes it less reactive towards certain chemical reactions compared to primary and secondary alcohols .
Properties
IUPAC Name |
3-methyloctan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-9(3,10)5-2/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWXYDDSLPIBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884148 | |
Record name | 3-Methyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-36-3 | |
Record name | 3-Methyl-3-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5340-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methyl-3-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-3-OCTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=903 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Octanol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyloctan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYL-3-OCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519R9981PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methyl-3-octanol in the degradation of nonylphenol by Sphingomonas sp. NP5?
A1: Research suggests that this compound is a metabolite produced during the degradation of nonylphenol isomers by the bacterium Sphingomonas sp. NP5. [] The bacterium utilizes a specific enzyme, nonylphenol monooxygenase (encoded by the nmoA gene), to initiate the degradation process. This enzyme converts a chemically synthesized nonylphenol isomer, 4-(1-ethyl-1-methylhexyl)phenol, into hydroquinone. [] During this conversion, this compound is detected as a byproduct, likely originating from the alkyl side chain of the nonylphenol isomer. [] This suggests that the cleavage of the alkyl side chain, resulting in this compound formation, is a step in the breakdown pathway of nonylphenol by Sphingomonas sp. NP5.
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